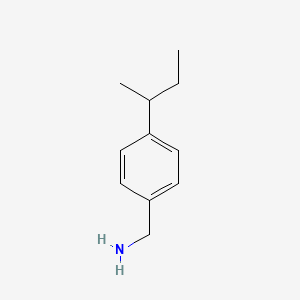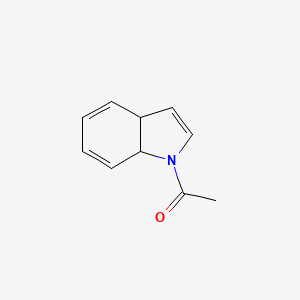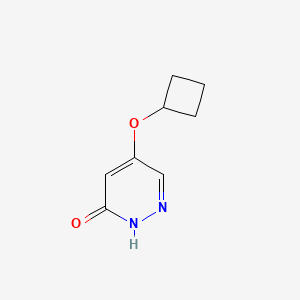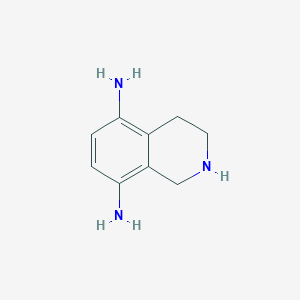
4-(2-Chloroethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroethyl)benzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, where a chloroethyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroethyl)benzonitrile typically involves the reaction of benzonitrile with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Chloroethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include benzylamines.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloroethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of nitrile-containing compounds on biological systems.
Industry: The compound is used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 4-(2-Chloroethyl)benzonitrile involves its interaction with nucleophiles, leading to the formation of various substituted products. The chloroethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The nitrile group can also participate in reduction and oxidation reactions, leading to the formation of amines and carboxylic acids, respectively.
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
4-(2-Bromoethyl)benzonitrile: Similar structure but with a bromo group instead of a chloro group, which can affect the reactivity and reaction conditions.
4-(2-Hydroxyethyl)benzonitrile: Contains a hydroxyethyl group, making it more hydrophilic and reactive in different types of reactions.
Uniqueness: 4-(2-Chloroethyl)benzonitrile is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. The presence of both the chloroethyl and nitrile groups provides versatility in synthetic applications, making it a valuable compound in organic chemistry.
Eigenschaften
CAS-Nummer |
1260778-72-0 |
|---|---|
Molekularformel |
C9H8ClN |
Molekulargewicht |
165.62 g/mol |
IUPAC-Name |
4-(2-chloroethyl)benzonitrile |
InChI |
InChI=1S/C9H8ClN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6H2 |
InChI-Schlüssel |
SCDLDNNUCNWTQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15071775.png)








![2H-Isoxazolo[4,5-B]indole](/img/structure/B15071828.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B15071834.png)

![(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)
